molecular formula C22H24N2O4 B8475414 [3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-phenyl-propyl]-carbamic acid tert-butyl ester

[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-phenyl-propyl]-carbamic acid tert-butyl ester

Cat. No. B8475414
M. Wt: 380.4 g/mol
InChI Key: LTYQAMAZQGGWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673905B2

Procedure details

Hydrazine hydrate (85%, 5.1 mL, 74 mmol) was added to a solution of [3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-phenyl-propyl]-carbamic acid tert-butyl ester (2.8 g, 7.4 mmol) in THF (25 mL) and MeOH (25 mL). The resulting mixture was heated to 65° C. for 6 hours. Then the precipitate was filtered, and the filtrate was concentrated under reduced pressure to give crude product which was purified by column chromatography on silica gel (dichloromethane:MeOH, 100:1, 1% NH3 H2O) to give (3-amino-3-phenyl-propyl)-carbamic acid tert-butyl ester as an off-white solid. (Yield 1.7 g, 92%). 1H NMR (300 MHz, CDCl3): δ 7.31-7.18 (m, 5H), 6.82 (brs, 1H), 3.78-3.74 (m, 1H), 2.92 (brs, 2H), 1.82 (s, 2H), 1.63-1.61 (m, 2H), 1.37 (s, 9H). LC-MS: [M+H]+ 251.
Quantity
5.1 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.NN.[C:4]([O:8][C:9](=[O:31])[NH:10][CH2:11][CH2:12][CH:13]([N:20]1C(=O)C2C(=CC=CC=2)C1=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([CH3:7])([CH3:6])[CH3:5]>C1COCC1.CO>[C:4]([O:8][C:9](=[O:31])[NH:10][CH2:11][CH2:12][CH:13]([NH2:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([CH3:7])([CH3:5])[CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
5.1 mL
Type
reactant
Smiles
O.NN
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC(C1=CC=CC=C1)N1C(C2=CC=CC=C2C1=O)=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the precipitate was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude product which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (dichloromethane:MeOH, 100:1, 1% NH3 H2O)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCC(C1=CC=CC=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.